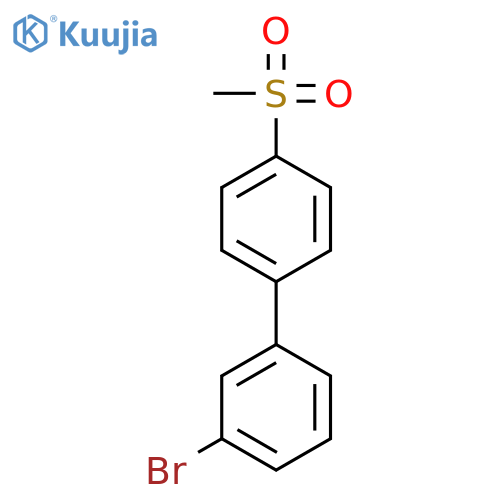Cas no 62579-54-8 (3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl)

62579-54-8 structure
商品名:3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl
CAS番号:62579-54-8
MF:C13H11BrO2S
メガワット:311.194241762161
MDL:MFCD11519434
CID:439457
PubChem ID:71385039
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl
- 1-bromo-3-(4-methylsulfonylphenyl)benzene
- 3'-BROMO-4-(METHANESULFONYL)-BIPHENYL
- 3-Bromo-4'-methanesulfonyl-biphenyl
- 1,1'-Biphenyl, 3-bromo-4'-(methylsulfonyl)-
- AK128244
- AM807919
- CTK2B6889
- KB-234972
- 62579-54-8
- DTXSID90807282
- A849169
- 3-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl
-
- MDL: MFCD11519434
- インチ: InChI=1S/C13H11BrO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
- InChIKey: LLFGPWCFSAFKNW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
計算された属性
- せいみつぶんしりょう: 309.96633
- どういたいしつりょう: 309.96631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- PSA: 34.14
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D211388-250mg |
3-Bromo-4'-methanesulfonyl-biphenyl |
62579-54-8 | 95% | 250mg |
$295 | 2024-05-24 | |
| Alichem | A019115160-1g |
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |
62579-54-8 | 95% | 1g |
$665.68 | 2023-09-01 | |
| Crysdot LLC | CD12051689-1g |
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |
62579-54-8 | 95+% | 1g |
$772 | 2024-07-24 | |
| eNovation Chemicals LLC | D211388-250mg |
3-Bromo-4'-methanesulfonyl-biphenyl |
62579-54-8 | 95% | 250mg |
$295 | 2025-02-19 | |
| eNovation Chemicals LLC | D211388-250mg |
3-Bromo-4'-methanesulfonyl-biphenyl |
62579-54-8 | 95% | 250mg |
$295 | 2025-02-25 | |
| Ambeed | A588733-1g |
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |
62579-54-8 | 95% | 1g |
$628.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739404-1g |
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |
62579-54-8 | 98% | 1g |
¥6594.00 | 2024-05-06 |
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
62579-54-8 (3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62579-54-8)3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

清らかである:99%
はかる:1g
価格 ($):565.0